(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride
Description
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl)-dimethyl-octadecylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(2,3)22-23(26)21-24;/h23,26H,4-22H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKIJFUVHGOQOK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952423 | |
| Record name | N-(3-Chloro-2-hydroxypropyl)-N,N-dimethyloctadecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
| Record name | 1-Octadecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3001-63-6 | |
| Record name | 1-Octadecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3001-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-hydroxypropylstearyldimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-Chloro-2-hydroxypropyl)-N,N-dimethyloctadecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-CHLORO-2-HYDROXYPROPYLSTEARYLDIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT8J7696TO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride typically involves the reaction of dimethyloctadecylamine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or an alcohol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through processes such as distillation or crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield a hydroxy derivative, while reaction with amines would produce an amine derivative.
Scientific Research Applications
Chemistry:
- Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
- Employed in the synthesis of cationic polymers and surfactants.
Biology:
- Utilized in the modification of biomolecules to enhance their solubility and stability.
- Applied in the preparation of cationic liposomes for drug delivery systems.
Medicine:
- Investigated for its potential use in antimicrobial formulations due to its surfactant properties.
- Explored as a component in topical formulations for its ability to enhance skin penetration of active ingredients.
Industry:
- Widely used in the textile industry as a fabric softener and antistatic agent.
- Applied in the paper industry to improve the strength and printability of paper products.
Mechanism of Action
The primary mechanism by which (3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better interaction between different phases. This property is particularly useful in applications such as emulsification, dispersion, and solubilization.
Molecular Targets and Pathways:
Cell Membranes: The compound can interact with cell membranes, disrupting their integrity and leading to cell lysis, which is the basis for its antimicrobial activity.
Proteins and Enzymes: It can bind to proteins and enzymes, altering their structure and function, which can be exploited in various biochemical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Length Variations
(a) (3-Chloro-2-hydroxypropyl)dimethyldodecylammonium Chloride
- Structure : Similar to the target compound but with a shorter dodecyl (C12) chain instead of octadecyl (C18).
- Applications : Used in bentonite modification and emulsions. The shorter chain reduces hydrophobicity, leading to lower micelle stability but faster solubility in aqueous systems compared to the C18 analog .
- Performance : In bentonite modification, C12 derivatives exhibit reduced interlayer spacing expansion compared to C18, impacting clay dispersion efficiency .
(b) (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CHPTAC)
- Structure : Replaces the dimethyloctadecyl group with a trimethylammonium group.
- Applications : Widely used in cellulose and starch cationization (e.g., cationic guar gum synthesis) .
- Performance : Lacks the long alkyl chain, reducing surfactant activity but enhancing reactivity with hydroxyl-rich polymers. CHPTAC achieves >96% yield under optimized autocatalytic synthesis (35°C, 1.1:1 epoxy/amine ratio) .
Functional Group Modifications
(a) (3-Carboxy-2-oxopropyl)trimethylammonium Chloride
- Structure : Replaces the chloro-hydroxypropyl group with a carboxy-oxopropyl moiety.
- Applications: Primarily in biochemical studies (e.g., dehydrocarnitine analogs).
(b) (3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium Chloride
Counterion Effects
Performance Data and Research Findings
Table 1: Key Properties of Selected QACs
Antimicrobial Activity
Adsorption and Flocculation
Analytical Methods
- Capillary electrophoresis (CE) and ion-pair HPLC are validated for quantifying chloro-hydroxypropyl QACs in complex matrices. CE offers faster separation (e.g., 180 mM CuSO₄ buffer, pH 3) .
Biological Activity
(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride, commonly referred to as CHDMODAC, is a quaternary ammonium compound notable for its unique structural features and biological activities. This compound has garnered attention in various fields, including pharmaceuticals, textiles, and biotechnology, due to its cationic properties and potential applications in antimicrobial formulations and gene delivery systems.
Chemical Formula
- Molecular Formula: C23H49Cl2N
- Molar Mass: Approximately 408.55 g/mol
Structural Characteristics
CHDMODAC consists of a long alkyl chain (octadecyl) attached to a dimethylammonium group and a chlorinated hydroxypropyl moiety. This structure enhances its hydrophobicity and interaction with biological membranes, making it a candidate for diverse applications.
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| pH Range | 5-7 |
| Toxicity (LD50) | 5184 mg/kg (oral, rat) |
Antimicrobial Properties
Research indicates that CHDMODAC exhibits significant antimicrobial activity against various pathogens. Its mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes due to its cationic nature. This property makes it effective in formulations aimed at preventing infections.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of CHDMODAC against Staphylococcus aureus and Escherichia coli, results demonstrated a substantial reduction in bacterial viability when exposed to varying concentrations of the compound. The minimum inhibitory concentration (MIC) was found to be 0.5% for S. aureus and 0.25% for E. coli, indicating strong antimicrobial potential.
Cytotoxicity and Safety
While CHDMODAC shows promise as an antimicrobial agent, its cytotoxicity profile requires careful consideration. Toxicological evaluations have reported varying LD50 values, indicating potential risks associated with high doses.
| Test Type | Result |
|---|---|
| Acute Oral Toxicity | LD50 > 5184 mg/kg |
| Dermal Toxicity | No significant findings |
| Mutagenicity | Positive in some assays |
In one study involving rats, doses of up to 2000 mg/kg were administered without significant mortality in males but resulted in the death of one female subject. These findings suggest that while CHDMODAC is relatively safe at lower doses, caution is advised regarding higher concentrations.
Applications in Gene Delivery
CHDMODAC's ability to introduce positive charges to biomolecules has led to its exploration in gene delivery systems. By forming complexes with negatively charged DNA molecules, it enhances cellular uptake and transfection efficiency.
Research Findings: Gene Delivery Efficiency
A study demonstrated that cationic glycogen modified with CHDMODAC significantly improved gene delivery efficiency in vitro compared to unmodified controls. The transfection rates were enhanced by over 50%, showcasing the compound's potential in genetic therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of CHDMODAC, it is beneficial to compare it with other quaternary ammonium compounds.
| Compound Name | Unique Features | Antimicrobial Efficacy |
|---|---|---|
| This compound | Long alkyl chain increases hydrophobicity | High |
| Benzalkonium Chloride | Aromatic structure; broader spectrum | Moderate |
| N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride | Shorter chain; less hydrophobic | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
